1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features a cyclohexyl group and a 2-nitrophenylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This involves the use of light to drive the formation of piperazine derivatives.
Chemical Reactions Analysis
1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential as a ligand for various receptors, including chemokine receptors like CXCR4.
Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the CXCR4 receptor, which plays a role in various cellular processes, including immune response and cell migration . The compound binds to the receptor, blocking its activity and thereby modulating the associated signaling pathways.
Comparison with Similar Compounds
1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine: This compound has a similar structure but features different substituents on the piperazine ring.
1-Benzyl-7-oxo-N-[2-(pyrrolidin-1-yl)ethyl]azepane-2-carboxamide: Another piperazine derivative with distinct functional groups.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIRIRAGNRVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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